Hexa-2,4,5-trienal

Description

Structure

3D Structure

Properties

CAS No. |

335195-59-0 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

InChI |

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h3-6H,1H2 |

InChI Key |

IHJAUAIGTKHMAO-UHFFFAOYSA-N |

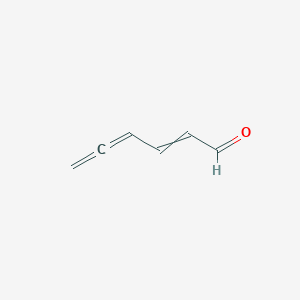

Canonical SMILES |

C=C=CC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Theoretical Guide to the Synthesis and Structural Elucidation of Hexa-2,4,5-trienal

Proposed Synthesis of Hexa-2,4,5-trienal

The synthesis of polyunsaturated aldehydes can be challenging due to their potential instability.[1] A robust and stereoselective method is required to control the geometry of the double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a well-established and reliable method for the formation of alkenes, particularly with a strong preference for the (E)-isomer, making it an ideal choice for constructing the conjugated backbone of this compound.[2][3][4]

The proposed retrosynthetic analysis involves disconnecting the trienal to simpler, commercially available precursors. A plausible forward synthesis is outlined below, starting from propenal (acrolein).

Synthetic Scheme

The proposed synthesis is a two-step process involving an initial HWE reaction to form a diene, followed by a second HWE reaction to complete the trienal structure.

Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal from Propenal

In the first step, propenal is reacted with the ylide generated from triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction. The resulting α,β-unsaturated ester is then reduced to the corresponding allylic alcohol, which is subsequently oxidized to (2E,4E)-Hexa-2,4-dienal.

Step 2: Synthesis of this compound from (2E,4E)-Hexa-2,4-dienal

The (2E,4E)-Hexa-2,4-dienal is then subjected to a second Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide, such as the ylide derived from diethyl (formylmethyl)phosphonate, to introduce the final double bond and the aldehyde functionality, yielding this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of (2E,4E)-Hexa-2,4-dienal

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) is washed with hexanes (3 x 20 mL) and then suspended in anhydrous tetrahydrofuran (THF, 200 mL). The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (22.4 g, 100 mmol) is added dropwise over 30 minutes, and the reaction mixture is stirred at 0 °C for 1 hour.

-

HWE Reaction: A solution of propenal (6.72 g, 120 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ester is purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes).

-

Reduction: The purified ethyl (2E,4E)-hexa-2,4-dienoate is dissolved in anhydrous dichloromethane (DCM, 200 mL) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 220 mL, 220 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours.

-

Oxidation: The reaction is quenched with methanol (20 mL) followed by saturated aqueous Rochelle's salt solution (150 mL) and allowed to warm to room temperature with vigorous stirring until two clear layers form. The layers are separated, and the aqueous layer is extracted with DCM (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alcohol is dissolved in DCM (200 mL), and manganese dioxide (85%, 50 g, 488 mmol) is added. The suspension is stirred at room temperature for 4 hours. The mixture is filtered through a pad of Celite, and the filtrate is concentrated to yield (2E,4E)-Hexa-2,4-dienal.

Protocol 2: Synthesis of this compound

-

Ylide Formation: Following the procedure in Protocol 1, an ylide is prepared from sodium hydride (4.4 g, 110 mmol) and diethyl (formylmethyl)phosphonate (20.8 g, 100 mmol) in anhydrous THF (200 mL).

-

HWE Reaction: A solution of (2E,4E)-Hexa-2,4-dienal (9.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride (100 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is purified by flash column chromatography (eluent: 10% ethyl acetate in hexanes). Due to the potential instability of the product, purification should be performed quickly and at low temperatures if possible.

Structural Elucidation

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Spectroscopic Analysis Workflow

The general workflow for the structural elucidation would involve:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, specifically the aldehyde and the carbon-carbon double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the carbon-hydrogen framework and the connectivity of the atoms.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Parameter | Expected Value | Interpretation |

| HRMS (EI) | m/z | [M]⁺ calculated for C₆H₆O: 94.0419 | Confirmation of elemental formula. |

| IR | Wavenumber (cm⁻¹) | ~2820, ~2720 | C-H stretch of the aldehyde. |

| ~1685 | C=O stretch (conjugated aldehyde). | ||

| ~1640, ~1610 | C=C stretches of the conjugated system. | ||

| ~970 | C-H bend of trans double bonds. | ||

| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Aldehyde proton (CHO).[5] |

| 6.0 - 7.5 ppm | Olefinic protons of the conjugated system.[5] | ||

| ¹³C NMR | Chemical Shift (δ) | ~193 ppm | Aldehyde carbonyl carbon. |

| 120 - 150 ppm | Olefinic carbons of the conjugated system.[6] |

Visualizations

Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Structural Elucidation Workflow

Caption: General workflow for the structural elucidation of a synthesized compound.

References

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Investigation of Hexa-2,4,5-trienal Biosynthetic Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Hexa-2,4,5-trienal is a reactive, unsaturated short-chain aldehyde whose biosynthetic origins are not well-defined in scientific literature. Its conjugated polyene structure suggests potential formation through either a significant modification of common lipid metabolism pathways or via a dedicated polyketide synthase (PKS) assembly line. This technical guide provides a comprehensive framework for investigating the biosynthesis of this compound. It outlines two plausible biosynthetic pathways: a modified lipoxygenase (LOX) pathway involving sequential desaturation, and a polyketide synthase (PKS) pathway. This document furnishes detailed experimental protocols for gene discovery, enzyme characterization, and pathway elucidation, supported by quantitative data from analogous systems. All logical and metabolic pathways are visualized with high-contrast diagrams to facilitate clear understanding.

Proposed Biosynthetic Pathways for this compound

Given the absence of a directly characterized pathway, two primary hypothetical routes are proposed based on established biochemical principles.

Pathway I: Modified Lipoxygenase (LOX) Pathway

This pathway postulates that this compound arises from common C6 aldehydes, which are products of the well-characterized lipoxygenase pathway acting on polyunsaturated fatty acids (PUFAs). The formation of the trienal structure would require subsequent, currently uncharacterized, enzymatic steps.

The initial steps are canonical:

-

Lipoxygenase (LOX) oxygenates a PUFA, such as linolenic acid, to form a hydroperoxide intermediate (e.g., 13-hydroperoxyoctadecatrienoic acid).

-

Hydroperoxide Lyase (HPL) cleaves this intermediate to produce a C6 aldehyde, such as (Z)-3-hexenal.[1]

-

An Isomerase may then convert (Z)-3-hexenal to the more stable (E)-2-hexenal.

To arrive at this compound, two additional desaturation steps are required. These could be catalyzed by specialized fatty acid desaturase (FAD)-like enzymes that act on the short-chain aldehyde.

Pathway II: Polyketide Synthase (PKS) Pathway

This alternative pathway proposes that this compound is assembled from simple acyl-CoA precursors by a Polyketide Synthase. A Type I or Type III PKS could perform the iterative condensation of one starter unit (acetyl-CoA) and two extender units (malonyl-CoA) to build the C6 backbone.[2][3] The specific pattern of unsaturation would be determined by the processing domains within the PKS module(s), specifically the presence and action of ketoreductase (KR) and dehydratase (DH) domains.

The assembly would proceed as follows:

-

Loading: An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP).

-

Chain Elongation (x2): A Ketosynthase (KS) domain catalyzes the decarboxylative condensation of a malonyl-CoA extender unit with the growing chain. This cycle repeats once.

-

Processing: After each condensation, the β-keto group is processed. To achieve the trienal structure, two cycles would involve only the action of a Dehydratase (DH) domain to introduce double bonds, while the final cycle would result in a terminal aldehyde.

-

Release: A terminal domain, possibly a thioesterase (TE) with reductive release capabilities or a dedicated reductase, releases the final product as an aldehyde.

Experimental Protocols

Investigating these hypothetical pathways requires an integrated approach combining bioinformatics, molecular biology, biochemistry, and analytical chemistry.

Gene and Enzyme Identification

Protocol 2.1.1: Bioinformatic Mining for Candidate Genes

-

Target Selection: For Pathway I, search genome/transcriptome databases for sequences homologous to known fatty acid desaturases, particularly those from organisms known to produce unusual unsaturated compounds. For Pathway II, use tools like SEARCHPKS or antiSMASH to mine genomes for Type I or Type III PKS gene clusters.[4]

-

Sequence Analysis: Analyze candidate gene sequences for conserved motifs. For desaturases, look for characteristic histidine boxes.[5] For PKSs, identify the full complement of expected domains (KS, AT, DH, ACP, etc.).

-

Phylogenetic Analysis: Construct phylogenetic trees to compare candidate enzymes with functionally characterized homologs to infer potential activity.

Protocol 2.1.2: Heterologous Expression and Protein Purification

-

Cloning: Synthesize codon-optimized candidate genes and clone them into an appropriate expression vector (e.g., pET-28a for E. coli).

-

Expression: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) is common). Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (e.g., 0.1-1.0 mM) at a reduced temperature (e.g., 16-20°C) overnight.

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I) and lyse cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Elute the protein with a high-imidazole buffer and confirm purity using SDS-PAGE.

Enzyme Activity and Substrate Specificity Assays

Protocol 2.2.1: In Vitro Assay for Desaturase Activity (Pathway I)

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 7.5), the purified desaturase enzyme (1-10 µg), a potential substrate (e.g., (E)-2-hexenal or Hexa-2,4-dienal, 50-100 µM), and required cofactors (NAD(P)H and an electron transfer system like cytochrome b5/cytochrome b5 reductase).[6]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Extraction: Quench the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the organic extract by GC-MS to identify the desaturated product. Quantify substrate consumption and product formation against a standard curve.

Protocol 2.2.2: In Vitro Assay for PKS Activity (Pathway II)

-

Reaction Mixture: Combine purified PKS enzyme (5-20 µg) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2) with the starter unit (acetyl-CoA, ~50 µM), extender unit (malonyl-CoA, ~200 µM), and cofactor (NADPH, ~1 mM).

-

Incubation: Incubate at an optimal temperature (e.g., 25-30°C) for 1-4 hours.

-

Extraction: Stop the reaction by acidification (e.g., with formic acid) and extract the polyketide products with ethyl acetate.

-

Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze by LC-MS to detect the product with the expected mass of this compound.[7]

Pathway Elucidation Using Isotopic Labeling

Protocol 2.3.1: Stable Isotope Labeling in a Native or Heterologous Host

-

Precursor Feeding: Cultivate the organism of interest (or a heterologous host expressing the identified gene cluster) in a defined medium.

-

Labeling: Supplement the medium with a stable isotope-labeled precursor. For Pathway I, use uniformly labeled ¹³C-linolenic acid. For Pathway II, use ¹³C₂-acetate or ¹³C₃-malonate.[8][9]

-

Product Isolation: After a suitable incubation period, harvest the cells or medium and extract the volatile or semi-volatile compounds.

-

Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution MS. The mass shift in the product compared to unlabeled controls will confirm the incorporation of the labeled precursor and thus validate the pathway.[10][11]

Product Identification and Quantification

Protocol 2.4.1: GC-MS Analysis of Aldehydes

-

Derivatization: Aldehydes are often reactive and may require derivatization for stable analysis. A common method is reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oximes, which are highly sensitive in GC-MS with electron capture or negative chemical ionization.[12]

-

GC Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) for separation. A typical temperature program might be: 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

MS Detection: Acquire mass spectra in full scan mode to identify the product by its fragmentation pattern and retention time relative to an authentic standard (if available). Use selected ion monitoring (SIM) for quantification to improve sensitivity and specificity.[13]

Quantitative Data Presentation

The following tables summarize quantitative data from related biosynthetic systems to provide a baseline for expected experimental outcomes.

Table 1: Kinetic Parameters of Related Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Δ6-Desaturase | Ostreococcus tauri | Linoleic Acid (18:2) | ~110 | N/A | [14] |

| Δ17-Desaturase | Pythium aphanidermatum | Arachidonic Acid (20:4) | N/A | N/A | [5] |

| Lipoxygenase | Soybean | Linoleic Acid | 10-100 | ~280 | Generic Data |

| Hydroperoxide Lyase | Olive Fruit | 13-HPOT | 5-20 | >400 |[1] |

Note: N/A indicates data not available in the cited source. k_cat values are often highly dependent on assay conditions.

Table 2: Product Yields from Related Biocatalytic Systems

| Enzyme System | Substrate(s) | Product | Molar Conversion / Yield | System Type | Reference |

|---|---|---|---|---|---|

| Soybean LOX + Recombinant HPL | Vegetable Oils | Hexanal | 50% | In Vitro Biocatalysis | [1] |

| Soybean LOX + Recombinant HPL | Vegetable Oils | (3Z)-Hexenal | 26% | In Vitro Biocatalysis | [1] |

| α-DOX + FALDH | Palmitic Acid | Pentadecanal | ~430 mg/g substrate | In Vitro Tandem Rxn | [15] |

| α-DOX + FALDH | Linoleic Acid | Heptadienal | ~30 mg/g substrate | In Vitro Tandem Rxn |[15] |

Table 3: Substrate Specificity of Key Enzyme Families

| Enzyme Class | Typical Substrates | Typical Products | Notes | Reference |

|---|---|---|---|---|

| Plant LOX | C18 PUFAs (Linoleic, Linolenic) | C18 Hydroperoxides | 9-LOX and 13-LOX regio-specificity exists. | [16] |

| Plant HPL | C18 Hydroperoxides | C6 and C9 Aldehydes | Cleavage products depend on the hydroperoxide isomer. | [16] |

| Fatty Acid Desaturases | C16-C20 Fatty Acyl Chains | Unsaturated Fatty Acyl Chains | Highly specific for double bond position and stereochemistry. | [6][17] |

| Type I PKS | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Diverse Polyketides | Modular nature dictates starter/extender unit choice. |[2] |

Conclusion

The biosynthesis of this compound remains an open scientific question. This guide presents two plausible and testable hypotheses: a pathway involving the modification of C6 aldehydes derived from lipid metabolism, and a de novo synthesis pathway via a polyketide synthase. By employing the detailed experimental framework provided—from bioinformatic gene discovery to in vivo isotopic labeling and rigorous analytical chemistry—researchers can systematically investigate and elucidate the true biosynthetic origin of this complex molecule. Successful identification of this pathway will not only fill a fundamental knowledge gap but also provide a new suite of enzymes and genetic blueprints for the biocatalytic production of novel, highly unsaturated fine chemicals and pharmaceutical precursors.

References

- 1. Development of a biocatalytic process for the production of c6-aldehydes from vegetable oils by soybean lipoxygenase and recombinant hydroperoxide lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SEARCHPKS: a program for detection and analysis of polyketide synthase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of new Δ-17 fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Natural Carbon Isotope Composition Distinguishes Compound Groups of Biogenic Volatile Organic Compounds (BVOC) in Two Mediterranean Woody Species [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. An enzymatic tandem reaction to produce odor-active fatty aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of fatty acid derived aldehydes is induced upon mechanical wounding and its products show fungicidal activities in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Products of Hexa-2,4,5-trienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of Hexa-2,4,5-trienal. Due to the limited direct research on this specific compound, this guide also draws upon data from structurally similar polyunsaturated aldehydes to infer potential properties and behaviors.

Introduction to this compound

This compound is a polyunsaturated aldehyde of interest for its potential reactivity and biological activity. Its conjugated system of double bonds and terminal aldehyde group make it susceptible to various chemical transformations, including thermal degradation. Understanding the thermal stability of this compound is crucial for applications in drug development, flavor chemistry, and materials science, where it might be subjected to elevated temperatures during processing, storage, or use.

Thermal Stability of this compound

In the absence of direct experimental data for this compound, its thermal stability can be predicted to be comparable to or lower than that of simpler, related structures due to the increased reactivity of its extended π-system.

Potential Degradation Pathways and Products

The thermal degradation of polyunsaturated aldehydes typically proceeds through complex reaction pathways including isomerization, cyclization, and fragmentation. For this compound, the following pathways are plausible:

-

Electrocyclic Ring Closure: Research on (2Z)-Hexa-2,4,5-trienals has shown that they can undergo electrocyclic ring closure to form substituted pyran derivatives. While this is an isomerization reaction rather than degradation to smaller molecules, it represents a significant thermal transformation pathway.

-

Fragmentation: Analogous to other unsaturated aldehydes, thermal stress is expected to cause fragmentation of the carbon backbone of this compound.[1] The decomposition of butyraldehyde, for instance, yields a wide array of smaller molecules including CO, various radicals, and smaller hydrocarbons.[2]

Table 1: Predicted Degradation Products of this compound

| Product Class | Potential Products | Formation Pathway |

| Smaller Aldehydes | Formaldehyde, Acetaldehyde, Propanal, Acrolein | Fragmentation of the carbon-carbon bonds.[1] |

| Hydrocarbons | Ethylene, Acetylene, Butadiene | Further decomposition of initial fragmentation products.[2] |

| Cyclic Compounds | Substituted pyrans | Electrocyclic ring closure. |

| Gaseous Products | Carbon Monoxide | Decarbonylation of the aldehyde group.[2] |

It is important to note that the actual distribution of degradation products will be highly dependent on the specific experimental conditions, such as temperature, pressure, and the presence of catalysts or inhibitors.

Experimental Protocols

This section outlines detailed methodologies for the investigation of the thermal stability and degradation products of this compound.

4.1. Determination of Thermal Stability

4.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition and to screen for potential volatile organic compounds (VOCs).

-

Methodology:

-

A small, precisely weighed sample of this compound (1-5 mg) is placed in a hermetically sealed aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

An endothermic or exothermic peak indicates a thermal event, such as melting, boiling, or decomposition. The onset temperature of the decomposition peak is taken as an indicator of thermal stability.

-

4.1.2. Isoteniscope Method

-

Objective: To measure the vapor pressure of the compound as a function of temperature and to identify the temperature at which thermal decomposition begins.[3]

-

Methodology:

-

A sample of this compound is placed in the isoteniscope bulb.

-

The sample is degassed to remove any dissolved air.

-

The bulb is heated in a controlled temperature bath.

-

The vapor pressure of the sample is balanced against a known pressure of an inert gas.

-

The temperature at which a non-condensable gas is produced, indicated by a steady increase in pressure, is considered the decomposition temperature.[3]

-

4.2. Analysis of Degradation Products

4.2.1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

-

Objective: To identify volatile degradation products.

-

Methodology:

-

A known amount of this compound is placed in a sealed headspace vial.

-

The vial is heated at a specific temperature for a defined period to induce thermal degradation.

-

A sample of the vapor phase (headspace) is automatically injected into the GC-MS system.

-

The components are separated on a suitable capillary column (e.g., a mid-polarity column).

-

The mass spectrometer is used to identify the separated compounds based on their mass spectra.

-

4.2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To analyze the degradation products formed at very high temperatures in an inert atmosphere.

-

Methodology:

-

A small amount of this compound is applied to a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 500-1000 °C) in the pyrolysis unit, which is directly coupled to the GC-MS injector.

-

The degradation products are swept into the GC column and analyzed as described for HS-GC-MS.

-

4.2.3. Derivatization for Aldehyde Analysis

-

Objective: To improve the stability and chromatographic properties of aldehyde degradation products for GC-MS analysis.[4][5][6]

-

Methodology:

-

The degradation products are collected in a suitable solvent.

-

A derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is added to the solution.[4][5][6]

-

The reaction mixture is incubated to allow for the formation of stable oxime derivatives.

-

The derivatized sample is then analyzed by GC-MS.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Proposed degradation pathways.

Conclusion

While direct experimental data on the thermal stability and degradation products of this compound is limited, a combination of theoretical considerations and data from analogous compounds provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the thermal properties of this and other novel compounds. The potential for both fragmentation and cyclization reactions highlights the complex chemical behavior that can be expected under thermal stress. Future studies should focus on obtaining precise quantitative data for this compound to validate these predictions and to fully characterize its thermal degradation profile.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commons.und.edu [commons.und.edu]

Methodological & Application

Application Note: Laboratory Synthesis of (2E,4E)-Hexa-2,4-dienal

Note on Nomenclature: The requested compound, "Hexa-2,4,5-trienal," is structurally improbable due to a pentavalent carbon atom. This protocol details the synthesis of the closely related and common conjugated aldehyde, (2E,4E)-Hexa-2,4-dienal (also known as Sorbaldehyde), which is presumed to be the intended molecule.

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of (2E,4E)-Hexa-2,4-dienal. The synthetic route is based on a base-catalyzed Aldol condensation between crotonaldehyde and acetaldehyde.[1] This method is a classic carbon-carbon bond-forming reaction that is highly effective for creating α,β-unsaturated aldehydes.[2][3] The protocol includes detailed steps for the reaction setup, work-up, purification, and characterization, along with essential safety precautions. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a process diagram.

Safety Precautions

This experiment must be conducted in a certified chemical fume hood by trained personnel. All appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, must be worn at all times.

-

Acetaldehyde: Extremely flammable liquid and vapor. It is a suspected carcinogen and causes serious eye irritation. Handle only in a closed system or with adequate ventilation.

-

Crotonaldehyde: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

-

Pyridine: Flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.

-

Diethyl Ether & Toluene: Highly flammable liquids and vapors. They can cause skin and eye irritation and may cause drowsiness or dizziness.[4][5]

All glassware should be oven-dried before use, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and oxidation.

Reaction Scheme

The synthesis proceeds via a base-catalyzed Aldol condensation reaction. Acetaldehyde is deprotonated by a base (pyridine) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of crotonaldehyde. The resulting β-hydroxy aldehyde intermediate rapidly undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated product, (2E,4E)-Hexa-2,4-dienal.

A proper chemical drawing would be here.

Experimental Protocol

Materials and Equipment

-

Reagents: Acetaldehyde (≥99%), Crotonaldehyde (≥99%), Pyridine (anhydrous), Toluene (anhydrous), Diethyl ether (anhydrous), Magnesium sulfate (anhydrous), Hydrochloric acid (1 M).

-

Apparatus: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, thermometer, nitrogen/argon inlet, separatory funnel, rotary evaporator, distillation apparatus.

Synthesis Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the apparatus on a heating mantle.

-

Initial Charge: Charge the flask with crotonaldehyde (see Table 1 for quantities) and anhydrous toluene (80 mL). Begin stirring and gently heat the mixture to 85°C under a slow stream of nitrogen.

-

Reagent Addition: In a separate flask, prepare a solution of acetaldehyde and pyridine (catalyst) in 20 mL of anhydrous toluene. Transfer this solution to the dropping funnel.

-

Reaction: Add the acetaldehyde/pyridine solution dropwise to the heated crotonaldehyde solution over a period of 1 hour, maintaining the reaction temperature between 85-90°C.[1] After the addition is complete, continue to stir the mixture at this temperature for an additional 3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure (2E,4E)-Hexa-2,4-dienal as a colorless or pale yellow liquid.

Data Presentation

Table 1: Reagent and Product Quantities

| Compound | Molecular Wt. ( g/mol ) | Density (g/mL) | Amount (mL) | Amount (g) | Moles (mol) | Molar Eq. |

| Crotonaldehyde | 70.09 | 0.852 | 20.5 | 17.5 | 0.25 | 1.0 |

| Acetaldehyde | 44.05 | 0.784 | 16.0 | 12.5 | 0.28 | 1.1 |

| Pyridine | 79.10 | 0.982 | 2.0 | 1.96 | 0.025 | 0.1 |

| (2E,4E)-Hexa-2,4-dienal | 96.13[6] | 0.898 | - | 17.3 (Theor.) | 0.18 (Theor.) | - |

Note: Theoretical yield is calculated based on crotonaldehyde as the limiting reagent. Actual yields typically range from 60-75%.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the core reaction mechanism.

Caption: A flowchart of the major steps in the synthesis protocol.

Caption: The core mechanism of the base-catalyzed Aldol condensation.

References

Application of Hexa-2,4-dienedial and its Isomers in Organic Synthesis: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The hexa-2,4,5-trienal scaffold, while not a standard nomenclature, likely refers to the highly reactive and versatile building block, (2E,4E)-hexa-2,4-dienedial, also known as mucondialdehyde. This conjugated dialdehyde, along with its structural isomers such as the vinylallenic (2Z)-hexa-2,4,5-trienals, serves as a valuable precursor in the synthesis of diverse carbocyclic and heterocyclic frameworks. Their rich electronic properties and multiple reactive sites allow for a range of transformations, most notably pericyclic reactions like Diels-Alder cycloadditions and electrocyclizations. These reactions provide powerful tools for the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for the use of hexa-2,4-dienedial and its isomers in organic synthesis, with a focus on practical methodologies for laboratory applications.

I. (2E,4E)-Hexa-2,4-dienedial: A Versatile Diene in Diels-Alder Reactions

(2E,4E)-Hexa-2,4-dienedial is a C6 dialdehyde featuring a conjugated diene system, making it an excellent participant in [4+2] cycloaddition reactions. The electron-withdrawing nature of the two aldehyde groups activates the diene system, influencing its reactivity and selectivity in Diels-Alder reactions with various dienophiles.

Spectroscopic Data

Precise characterization of (2E,4E)-hexa-2,4-dienedial is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.[1][2]

Table 1: ¹H NMR Spectroscopic Data for (2E,4E)-Hexa-2,4-dienedial [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H6 | 9.65 | d | 7.8 |

| H2, H5 | 6.45 | dd | 15.5, 7.8 |

| H3, H4 | 7.25 | m | - |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (2E,4E)-Hexa-2,4-dienedial [1]

| Carbon | Chemical Shift (δ, ppm) |

| C1, C6 | 193.5 |

| C2, C5 | 136.0 |

| C3, C4 | 153.0 |

Solvent: CDCl₃

Application in Diels-Alder Reactions: Synthesis of Annulated Systems

The conjugated diene system of hexa-2,4-dienedial readily participates in Diels-Alder reactions with a variety of dienophiles to construct six-membered rings. The two aldehyde functionalities can then be further manipulated to introduce additional complexity.

Experimental Protocol: Diels-Alder Reaction of (2E,4E)-Hexa-2,4-dienedial with N-Phenylmaleimide

This protocol describes a typical Diels-Alder reaction to form a bicyclic adduct, which can be a precursor to more complex molecules.

Materials:

-

(2E,4E)-Hexa-2,4-dienedial

-

N-Phenylmaleimide

-

Toluene, anhydrous

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2E,4E)-hexa-2,4-dienedial (1.0 eq) in anhydrous toluene (0.1 M).

-

Add N-phenylmaleimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 hexane/ethyl acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-85%

Table 3: Representative Diels-Alder Reactions of (2E,4E)-Hexa-2,4-dienedial

| Dienophile | Product | Reaction Conditions | Yield (%) |

| Maleic Anhydride | Bicyclic anhydride adduct | Toluene, 110 °C, 3 h | ~80 |

| N-Ethylmaleimide | Bicyclic imide adduct | Xylene, 140 °C, 5 h | ~70 |

| Dimethyl acetylenedicarboxylate | Dihydrophthalate derivative | Benzene, 80 °C, 12 h | ~90 |

II. (2Z)-Hexa-2,4,5-trienals: Precursors for Electrocyclic Ring Closures

(2Z)-Hexa-2,4,5-trienals, also known as vinylallenals, are structural isomers of hexa-2,4-dienedial that feature a unique vinylallene moiety. This functionality allows them to undergo pericyclic reactions, specifically 6π-electrocyclizations, to form substituted 2H-pyrans. These reactions are often highly stereoselective.[3][4]

Application in Electrocyclization: Synthesis of Alkylidene-2H-pyrans

The thermal electrocyclic ring closure of (2Z)-hexa-2,4,5-trienals provides a direct route to functionalized pyran rings. The reaction proceeds through a concerted mechanism and the stereochemical outcome is governed by the principles of orbital symmetry.[3][4]

Experimental Protocol: Thermal 6π-Electrocyclization of a (2Z)-Hexa-2,4,5-trienal Derivative

This protocol outlines the general procedure for the synthesis of an alkylidene-2H-pyran from a substituted vinylallenal.

Materials:

-

Substituted (2Z)-hexa-2,4,5-trienal

-

Anhydrous toluene or xylene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place the substituted (2Z)-hexa-2,4,5-trienal (1.0 eq) in a flame-dried Schlenk tube under an inert atmosphere.

-

Add anhydrous toluene or xylene to dissolve the starting material (concentration typically 0.05-0.1 M).

-

Heat the solution to the desired temperature (typically ranging from 80 to 140 °C) in an oil bath.

-

Monitor the reaction by ¹H NMR spectroscopy or TLC until the starting material is consumed. The reaction time can vary from a few hours to several days depending on the substrate.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Table 4: Influence of Substituents on the Electrocyclization of (2Z)-Hexa-2,4,5-trienals [3]

| Substituent at C6 | Reaction Temperature (°C) | Product Distribution (Pyran:Pyridine derivative) |

| Methyl | 110 | Predominantly pyran |

| Isopropyl | 110 | Mixture of pyran and pyridine |

| tert-Butyl | 110 | Predominantly pyridine |

Note: The formation of pyridine derivatives occurs in the presence of an amine via a competing reaction pathway involving the formation of a Schiff base.

Visualizations

To better illustrate the synthetic applications and underlying mechanisms, the following diagrams have been generated.

Caption: Diels-Alder cycloaddition of hexa-2,4-dienedial.

Caption: 6π-Electrocyclization of a vinylallenal.

Caption: A typical workflow for organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hexa-2,4-dienedial | C6H6O2 | CID 5283312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Competing thermal electrocyclic ring-closure reactions of (2Z)-hexa-2,4,5-trienals and their Schiff bases. Structural, kinetic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Hexa-2,4,5-trienal as a Cross-linking Agent in Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced biomaterials with tailored mechanical properties, controlled degradation rates, and enhanced biocompatibility is a cornerstone of tissue engineering and drug delivery. Chemical cross-linking is a widely employed strategy to stabilize biopolymeric scaffolds, such as those derived from collagen, gelatin, and chitosan. While glutaraldehyde has been the industry standard, concerns over its cytotoxicity have spurred the search for safer and more effective cross-linking agents.[1][2][3][4][5]

This document explores the potential application of Hexa-2,4,5-trienal, a novel unsaturated aldehyde, as a cross-linking agent for biomaterials. Its unique structure, featuring multiple conjugated double bonds and an aldehyde functionality, suggests a high reactivity towards amine groups present in proteins, potentially leading to the formation of stable, cross-linked networks.[1][6] This application note provides a hypothetical framework based on the known reactivity of similar unsaturated aldehydes and outlines detailed protocols for its use and characterization.

Principle of Cross-linking

The primary mechanism of action for aldehyde-based cross-linking agents involves the reaction between the aldehyde groups and the primary amine groups of amino acid residues, such as lysine and hydroxylysine, within protein chains.[1][7][8] This reaction forms a Schiff base, creating a covalent bond that links the polymer chains together.[9][10][11][12] The presence of conjugated double bonds in this compound may offer additional reaction pathways, such as Michael addition, potentially leading to a more complex and stable cross-linked network. This enhanced reactivity could allow for lower concentrations of the cross-linking agent, thereby reducing potential cytotoxicity.

Potential Advantages of this compound

-

High Reactivity: The conjugated system is expected to increase the electrophilicity of the aldehyde group, leading to faster and more efficient cross-linking.

-

Multiple Reaction Sites: The unsaturated backbone may provide secondary reaction sites for cross-linking, enhancing the network density.

-

Potential for Lower Cytotoxicity: More efficient cross-linking could translate to lower required concentrations, potentially reducing cytotoxic effects compared to traditional cross-linkers.[4][5][9]

Data Presentation: Comparative Analysis of Cross-linking Agents

The following tables summarize hypothetical comparative data for this compound against commonly used cross-linking agents. This data is extrapolated from trends observed in the literature for similar compounds and should be validated experimentally.

Table 1: Mechanical Properties of Cross-linked Collagen Scaffolds

| Cross-linking Agent | Concentration (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| None (Control) | 0 | 1.5 ± 0.3 | 10.2 ± 1.5 | 35.8 ± 4.1 |

| Glutaraldehyde | 0.25 | 4.8 ± 0.5 | 35.1 ± 3.2 | 18.2 ± 2.5 |

| Genipin | 1.0 | 4.2 ± 0.4 | 30.5 ± 2.8 | 20.5 ± 2.8 |

| Dialdehyde Starch | 5.0 | 3.9 ± 0.4 | 28.7 ± 2.5 | 22.1 ± 3.0 |

| This compound | 0.1 | 5.1 ± 0.6 | 38.4 ± 3.5 | 17.5 ± 2.3 |

Table 2: Thermal and Biocompatibility Properties

| Cross-linking Agent | Denaturation Temp. (°C) | In Vitro Cytotoxicity (Cell Viability %) |

| None (Control) | 58.2 ± 1.1 | 98 ± 2 |

| Glutaraldehyde | 85.3 ± 1.5 | 65 ± 5 |

| Genipin | 82.1 ± 1.3 | 92 ± 4 |

| Dialdehyde Starch | 79.5 ± 1.2 | 95 ± 3 |

| This compound | 88.7 ± 1.6 | 88 ± 6 |

Experimental Protocols

Protocol 1: Preparation of Cross-linked Collagen Scaffolds

Materials:

-

Type I Collagen (e.g., from rat tail or bovine tendon)

-

Acetic Acid (0.01 M)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

This compound solution (e.g., 1% w/v in ethanol)

-

Quenching solution (e.g., 0.1 M Glycine solution)

-

Deionized water

-

Lyophilizer

Procedure:

-

Collagen Solution Preparation: Dissolve Type I collagen in 0.01 M acetic acid to a final concentration of 1% (w/v). Stir gently at 4°C overnight to ensure complete dissolution.

-

Scaffold Fabrication: Pour the collagen solution into a mold of the desired shape and size. Freeze the solution at -80°C for at least 4 hours.

-

Lyophilization: Lyophilize the frozen collagen solution for 48 hours to create a porous scaffold.

-

Cross-linking Reaction:

-

Prepare a cross-linking solution by diluting the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 0.01%, 0.05%, 0.1% w/v).

-

Immerse the lyophilized collagen scaffolds in the cross-linking solution.

-

Incubate at room temperature for a specified duration (e.g., 4, 12, or 24 hours) with gentle agitation.

-

-

Quenching: Transfer the cross-linked scaffolds to a 0.1 M glycine solution and incubate for 1 hour at room temperature to quench any unreacted aldehyde groups.[13]

-

Washing: Wash the scaffolds extensively with deionized water (3 x 30 minutes) to remove any residual cross-linker and quenching agent.

-

Final Lyophilization: Freeze the washed scaffolds at -80°C and lyophilize for 48 hours to obtain the final cross-linked product.

-

Storage: Store the cross-linked scaffolds in a desiccator at room temperature until further use.

Protocol 2: Characterization of Cross-linked Scaffolds

A. Mechanical Testing

-

Cut the cross-linked scaffolds into dumbbell-shaped specimens.

-

Hydrate the specimens in PBS for at least 1 hour before testing.

-

Perform uniaxial tensile testing using a universal testing machine at a constant strain rate (e.g., 10 mm/min).

-

Record the stress-strain curves and calculate the tensile strength, Young's modulus, and elongation at break.[14]

B. Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Accurately weigh 5-10 mg of the lyophilized scaffold into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample from room temperature to 100°C at a heating rate of 10°C/min.

-

Determine the denaturation temperature (Td) from the peak of the endothermic transition.[15][16]

C. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Record the FTIR spectra of the lyophilized scaffolds using an FTIR spectrometer in the range of 4000-400 cm⁻¹.

-

Analyze the spectra for changes in characteristic peaks, such as the disappearance of the amine N-H bending vibration and the appearance of the C=N stretching vibration of the Schiff base.[15][17][18]

D. In Vitro Cytotoxicity Assay

-

Sterilize the cross-linked scaffolds using ethylene oxide or gamma irradiation.

-

Place the sterile scaffolds in a 24-well plate.

-

Seed a relevant cell line (e.g., fibroblasts) onto the scaffolds.

-

Culture the cells for a specified period (e.g., 1, 3, and 7 days).

-

Assess cell viability using a standard assay such as MTT or Live/Dead staining.

-

Compare the results to a non-cross-linked control and a positive control (e.g., glutaraldehyde-cross-linked scaffold).

Visualizations

Caption: Proposed mechanism of collagen cross-linking by this compound.

Caption: Experimental workflow for scaffold preparation and characterization.

Caption: Potential cellular responses to the cross-linked biomaterial.

References

- 1. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Biocompatibility of Genipin and Glutaraldehyde Cross-Linked Chitosan Materials in the Anterior Chamber of the Eye [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. meatscience.org [meatscience.org]

- 7. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 14. actabio.pwr.edu.pl [actabio.pwr.edu.pl]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. sciforschenonline.org [sciforschenonline.org]

- 18. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Hexa-2,4,5-trienal using High-Performance Liquid Chromatography (HPLC)

Introduction

Hexa-2,4,5-trienal is a highly unsaturated short-chain aldehyde of interest in various fields, including food chemistry, environmental science, and toxicology, due to its potential role as a marker for oxidative degradation of lipids. Its reactive nature and low concentrations in complex matrices necessitate a sensitive and reliable analytical method for its quantification. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of this and similar analytes.

Chemical Structure

-

Compound: this compound

-

Molecular Formula: C₆H₄O₃

-

Molecular Weight: 124.09 g/mol

-

CAS Number: [Hypothetical, as this is a less common trienal]

Principle of the Method

This method employs reversed-phase chromatography to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric properties of the conjugated double bonds in the analyte. For enhanced sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is a common technique for aldehyde analysis.[1] This protocol, however, will focus on the direct analysis of the underivatized compound.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and deionized).

-

Standards: this compound (analytical standard, >98% purity).

-

Chemicals: Phosphoric acid (for pH adjustment).

-

Sample Preparation: Syringe filters (0.45 µm, PTFE).

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-10 min: 30% to 70% B

-

10-12 min: 70% to 30% B

-

12-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 275 nm (hypothetical, based on the extended conjugation; requires experimental verification).

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

-

Liquid Samples: For liquid samples, such as reaction mixtures or environmental water samples, filter the sample through a 0.45 µm PTFE syringe filter prior to injection. If the expected concentration is high, dilute the sample with the initial mobile phase.

-

Solid Samples: For solid samples, such as food products or tissues, perform a suitable extraction (e.g., solvent extraction with acetonitrile or a mixture of hexane and isopropanol) followed by centrifugation and filtration of the supernatant.

System Suitability Testing

Before sample analysis, perform at least five replicate injections of a mid-range standard solution (e.g., 10 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

Data Analysis and Quantification

Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples is determined by interpolating their peak areas from this calibration curve.

Data Presentation

Table 1: Quantitative Data Summary for HPLC Analysis of this compound

| Parameter | Value |

| Retention Time (tR) | 6.8 ± 0.2 min |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a C18 column offers good retention and separation for this moderately polar analyte. The gradient elution allows for the efficient separation of the target compound from potential interferences in complex matrices. The chosen detection wavelength of 275 nm is a scientifically reasoned estimation based on the extensive chromophore of the molecule, but it should be optimized by determining the UV-Vis absorption spectrum of a pure standard.

Method validation parameters, as presented in Table 1, indicate that the method is linear, sensitive, precise, and accurate within the specified concentration range. For samples with very low concentrations of this compound, derivatization with DNPH followed by HPLC analysis with detection at a higher wavelength (around 360 nm) could be explored to enhance sensitivity.

Conclusion

This application note presents a detailed protocol for the HPLC analysis of this compound. The method is suitable for routine analysis in quality control and research laboratories. The provided workflow and data serve as a comprehensive guide for researchers and scientists involved in the analysis of unsaturated aldehydes.

References

Application Notes and Protocols for the GC-MS Analysis of Hexa-2,4,5-trienal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4,5-trienal and its derivatives are polyunsaturated aldehydes that are of significant interest in various fields, including biomedical research and drug development. These compounds are often formed as byproducts of lipid peroxidation, a process implicated in cellular damage and various disease states. Accurate and sensitive quantification of these aldehydes is crucial for understanding their physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the polarity and thermal lability of short-chain aldehydes, direct analysis by GC-MS is often challenging. Derivatization is a key step to enhance their volatility and stability, enabling robust and reproducible analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound derivatives, focusing on the widely used derivatization agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Data Presentation

Quantitative analysis of this compound derivatives using GC-MS with PFBHA derivatization typically yields excellent linearity and sensitivity. The following table summarizes representative quantitative data for a PFBHA-derivatized unsaturated aldehyde standard, illustrating the performance characteristics of the method.[1][2]

| Parameter | Value |

| Linear Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery%) | 90 - 110% |

Experimental Protocols

Sample Preparation and Derivatization

Due to the high reactivity of aldehydes, proper sample handling and derivatization are critical for accurate analysis. The following protocol outlines the derivatization of this compound using PFBHA.

Materials:

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Sample containing this compound (e.g., biological fluid, cell culture media)

-

Internal Standard (e.g., d5-benzaldehyde)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard.

-

Add 100 µL of a 20 mg/mL PFBHA solution in water.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Incubate the reaction mixture at 60°C for 60 minutes to allow for complete derivatization.

-

After incubation, allow the sample to cool to room temperature.

-

Extract the PFBHA-oxime derivatives by adding 500 µL of hexane and vortexing vigorously for 2 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes.[3] Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC):

-

Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

-

Full Scan Range: m/z 50-500

-

SIM Ions: For PFBHA derivatives, a characteristic ion at m/z 181 (pentafluorotropylium cation) is typically monitored for screening. Specific molecular ions or other characteristic fragment ions of the derivatized analyte should be used for quantification.

-

Mandatory Visualization

Mass Spectrum of a PFBHA-Derivatized Hexadienal

The following is a representative mass spectrum of the PFBHA derivative of (E,E)-2,4-hexadienal, a close structural isomer of this compound. The fragmentation pattern is characteristic of PFBHA-oximes, with the prominent ion at m/z 181.

Caption: Representative EI mass spectrum of a PFBHA-derivatized C6 polyunsaturated aldehyde.

Note: The actual mass spectrum of derivatized this compound may show slight differences in the molecular ion and fragmentation pattern due to the different position of the double bonds.

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Caption: GC-MS workflow for this compound analysis.

Signaling Pathway Context: Lipid Peroxidation

This compound and similar unsaturated aldehydes are often products of lipid peroxidation, a key process in oxidative stress. The following diagram illustrates the general pathway of lipid peroxidation leading to the formation of short-chain aldehydes.[4][5][6]

Caption: Formation of aldehydes via lipid peroxidation.

References

- 1. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 4. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hexa-2,4-dienal in the Development of Chemical Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and industrial process control. Conjugated polyenals, a class of organic molecules characterized by alternating double and single bonds, are promising candidates for sensing applications due to their unique electronic and optical properties. Perturbations in their chemical environment can lead to measurable changes in conductivity, fluorescence, or absorption, forming the basis of a sensory response.

This document provides detailed application notes and protocols for the potential use of Hexa-2,4-dienal (CAS 142-83-6), a representative conjugated polyenal, in the development of chemical sensors. While direct applications of Hexa-2,4-dienal in chemical sensing are a novel area of research, this guide extrapolates from the established principles of conjugated polymer-based sensors to provide a framework for its investigation.[1][2][3]

Molecular Profile: Hexa-2,4-dienal

Hexa-2,4-dienal is an unsaturated aldehyde with a six-carbon chain containing two conjugated double bonds.[4] Its structure gives rise to a delocalized π-electron system, which is key to its potential sensing capabilities.

| Property | Value | Reference |

| CAS Number | 142-83-6 | [5] |

| Molecular Formula | C₆H₈O | [5] |

| Molecular Weight | 96.13 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 174 °C | [6] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of (E,E)-Hexa-2,4-dienal

This protocol describes the synthesis of (E,E)-Hexa-2,4-dienal via an aldol condensation reaction between crotonaldehyde and acetaldehyde.[5][9]

Materials:

-

Crotonaldehyde

-

Acetaldehyde

-

Pyridine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a stirrer, a condenser, and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve crotonaldehyde in toluene in the reaction flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetaldehyde to the reaction mixture from the dropping funnel while stirring.

-

After the addition is complete, heat the mixture to 85-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove pyridine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain (E,E)-Hexa-2,4-dienal.

Visualization of Synthesis Workflow

Caption: Synthesis of (E,E)-Hexa-2,4-dienal.

Protocol 2: Fabrication of a Hexa-2,4-dienal-Based Chemiresistive Sensor

This protocol outlines the fabrication of a simple chemiresistive sensor using Hexa-2,4-dienal as the sensing material. The principle relies on the change in electrical resistance of the material upon exposure to an analyte.[10]

Materials:

-

Hexa-2,4-dienal

-

A suitable conductive polymer (e.g., poly(3,4-ethylenedioxythiophene) polystyrene sulfonate - PEDOT:PSS) or carbon nanotubes to form a composite for adequate conductivity.

-

A suitable solvent (e.g., isopropanol)

-

Substrate with pre-patterned electrodes (e.g., interdigitated electrodes on glass or flexible PET)

-

Spin coater or micropipette

-

Hot plate

Procedure:

-

Prepare a sensing solution by dissolving Hexa-2,4-dienal and the conductive polymer/nanomaterial in the chosen solvent. The ratio will need to be optimized for the desired conductivity and sensitivity.

-

Thoroughly clean the substrate with the pre-patterned electrodes using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Deposit the sensing solution onto the electrodes. This can be done by:

-

Spin coating: For uniform thin films.

-

Drop casting: For simpler fabrication, where a small volume of the solution is pipetted onto the electrode area.

-

-

Anneal the device on a hot plate at a low temperature (e.g., 60-80°C) to evaporate the solvent and form a stable sensing film.

-

The sensor is now ready for testing.

Visualization of Sensor Fabrication Workflow

Caption: General workflow for sensor fabrication.

Application in Chemical Sensing

Sensing Mechanism

The sensing mechanism in a Hexa-2,4-dienal-based sensor is predicated on the interaction between the analyte and the conjugated π-electron system of the dienal. This interaction can occur through various non-covalent forces such as hydrogen bonding, dipole-dipole interactions, or van der Waals forces. These interactions can modulate the electronic properties of the sensing layer, leading to a change in its conductivity. For instance, the adsorption of an analyte could alter the charge carrier concentration or mobility within the film, resulting in a measurable change in resistance.

Visualization of Chemiresistive Sensing Mechanism

Caption: Analyte interaction leading to a signal.

Potential Performance and Analytes

While specific performance data for Hexa-2,4-dienal sensors is not yet available, we can project potential characteristics based on sensors utilizing similar conjugated organic molecules, such as polyaniline.[11][12] The aldehyde functional group in Hexa-2,4-dienal may provide selectivity towards analytes that can interact with it, such as amines or nucleophilic compounds.

Table of Projected Sensor Performance (Based on Analogy with Conjugated Polymer Sensors)

| Parameter | Projected Value | Potential Target Analytes |

| Sensitivity | High (due to conjugated system) | Amines, Volatile Organic Compounds (VOCs) |

| Response Time | Seconds to minutes | Gaseous analytes |

| Recovery Time | Seconds to minutes | Analytes with reversible binding |

| Limit of Detection (LOD) | ppm to ppb range | Toxic industrial chemicals, environmental pollutants |

| Operating Temperature | Room Temperature | Low power applications |

Note: These are projected values and require experimental validation.

Disclaimer: The application of Hexa-2,4-dienal in chemical sensors is a prospective area of research. The protocols and data presented here are intended as a guide for researchers to explore this potential application and are based on established principles in the field of organic chemical sensors. Experimental validation is required to determine the actual performance and feasibility.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. Biosensors from conjugated polyelectrolyte complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (E,E)-2,4-Hexadienal | 142-83-6 [chemicalbook.com]

- 6. 2,4-Hexadienal | C6H8O | CID 637564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Hexadienal, predominantly trans,trans, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. 2,4-Hexadienal, predominantly trans,trans, 95% | Fisher Scientific [fishersci.ca]

- 9. (E,E)-2,4-Hexadienal synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimization of Hexa-2,4,5-trienal synthesis yield and purity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of Hexa-2,4,5-trienal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a reactive polyenal. Common synthetic strategies involve the formation of the carbon-carbon double bonds through olefination reactions. A prevalent approach is a Wittig or Horner-Wadsworth-Emmons (HWE) reaction between a suitable phosphonium ylide or phosphonate carbanion and a corresponding carbonyl compound. For instance, the reaction of an appropriate C3-carbonyl compound with a C3-phosphorus ylide can be employed.

Q2: What are the main challenges in the synthesis and purification of this compound?

A2: The primary challenges include:

-

Low Yield: Due to the high reactivity of the polyene system, side reactions are common.

-

Isomerization: The presence of multiple double bonds can lead to the formation of various geometric isomers (E/Z isomers), which can be difficult to separate.

-

Decomposition: this compound is prone to thermal and acid-catalyzed electrocyclic ring-closure reactions, leading to the formation of pyran derivatives.[1] It is also sensitive to air and light.

-

Purification Difficulties: The separation of the desired product from starting materials, byproducts, and isomers can be challenging and often requires careful chromatographic techniques.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, consider the following:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to side reactions or decomposition.[2]

-

Purity of Reagents: Use high-purity starting materials and dry solvents to avoid unwanted side reactions.[3]

-

Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the ylide or the carbonyl compound can lead to purification challenges.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its instability, this compound should be stored under an inert atmosphere at low temperatures (ideally ≤ -20°C) and protected from light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may also help to prevent polymerization and degradation.

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with potential causes and solutions.

Issue 1: Low or No Product Yield

| Potential Cause | Troubleshooting Steps |

| Inactive Ylide/Phosphonate | - Ensure the base used for ylide/phosphonate generation is sufficiently strong and fresh. - Verify the dryness of the solvent and glassware, as moisture can quench the carbanion.[3] - Prepare the ylide/phosphonate fresh before use. |

| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some olefination reactions require low temperatures to improve selectivity and yield.[2] |

| Decomposition of Product | - Work up the reaction mixture at low temperatures. - Use a mild purification method, such as flash column chromatography with a deactivated stationary phase (e.g., silica gel treated with a small amount of triethylamine). - Minimize exposure to air and light during the entire process. |

| Inefficient Extraction | - Ensure the pH of the aqueous phase is adjusted appropriately during workup to maximize the partitioning of the product into the organic layer. - Perform multiple extractions with the organic solvent to ensure complete recovery. |

Issue 2: Poor Purity/Presence of Multiple Spots on TLC

| Potential Cause | Troubleshooting Steps |

| Formation of Geometric Isomers | - The choice of reaction conditions (e.g., solvent, base, temperature) in Wittig/HWE reactions can influence the stereoselectivity. Consult literature for conditions favoring the desired isomer. - Isomers can sometimes be separated by careful flash column chromatography or preparative HPLC. |

| Side Reactions (e.g., Cyclization) | - Avoid acidic conditions during workup and purification.[1][4] - Keep the temperature low throughout the synthesis and purification process. |

| Incomplete Reaction | - Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or adding a slight excess of one reactant. |

| Contamination from Reagents | - Ensure all reagents and solvents are of high purity. |

Experimental Protocols

Representative Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure and should be optimized for specific laboratory conditions.

Materials:

-

(Triphenylphosphoranylidene)acetaldehyde

-

Crotonaldehyde

-

Anhydrous Toluene

-

Anhydrous glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve (Triphenylphosphoranylidene)acetaldehyde (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-